2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound classified as an indazole derivative. This compound is notable for its potential biological activities and therapeutic applications, particularly in medicinal chemistry. The structure comprises an indazole moiety fused with an isoindole-1,3-dione framework, which contributes to its unique properties and reactivity.
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione belongs to the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Indazole derivatives are recognized for diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. A common method involves the condensation of phthalic anhydride with an appropriate indazole derivative under specific reaction conditions.
The synthesis typically requires the following steps:
Optimized reaction conditions, including temperature and solvent choice, are crucial for maximizing yield and purity .
The molecular structure of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione features:
Key structural data include:
The compound's structural configuration can be represented using various chemical notation systems such as InChI and SMILES:
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione involves interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, influencing cellular processes related to inflammation and cancer progression.
Pharmacological studies indicate that derivatives of this compound exhibit inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory pathways . The binding affinity and selectivity towards these targets are often assessed through molecular docking studies.
Key physical properties include:
Chemical properties involve:
The scientific uses of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione span various fields:
This hybrid compound (CAS: 82575-23-3) integrates the isoindole-1,3-dione (phthalimide) and indazole pharmacophores into a single chemical entity (C₁₅H₉N₃O₂; MW: 263.25 g/mol) [2] [6]. Its planar conformation enables diverse biological interactions, particularly in oncology and inflammation [5] [6]. With a melting point of 239–240°C and predicted boiling point of 525.5±42.0°C, the compound exhibits significant thermal stability [2] [8]. Its calculated density (1.526±0.06 g/cm³) and pKₐ (13.09±0.40) further reflect suitability for drug formulation [2].
The isoindole-1,3-dione moiety contributes hydrogen-bond accepting capacity via its carbonyl groups, facilitating protein binding [5] [6]. Concurrently, the indazole scaffold provides a rigid aromatic system that fits kinase ATP-binding pockets, enabling interference with oncogenic signaling [3]. This hybridization creates a π-conjugated system that enhances membrane permeability, as evidenced by Lipinski’s rule compliance (MW < 500, H-bond donors/acceptors ≤ 5) [5]. The molecular structure’s planarity allows intercalation into protein domains involved in inflammation and cell proliferation [5] [7].
Table 1: Physicochemical Properties of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Property | Value | Source/Measurement |
---|---|---|
Molecular Formula | C₁₅H₉N₃O₂ | Elemental Analysis [2] |
Molecular Weight | 263.25 g/mol | Mass Spectrometry [2] |
Melting Point | 239–240°C | Experimental [6] |
Boiling Point | 525.5 ± 42.0 °C (Predicted) | Computational [2] |
Density | 1.526 ± 0.06 g/cm³ (Predicted) | Computational [2] |
pKₐ | 13.09 ± 0.40 (Predicted) | Computational [8] |
Isoindole-1,3-dione derivatives originated as anticonvulsant agents (e.g., thalidomide analogs) but have evolved into privileged scaffolds for anti-inflammatory and anticancer applications [5]. Contemporary research synthesizes N-substituted derivatives via microwave-assisted condensation, achieving yields of 47.24–92.91% [5]. Recent studies demonstrate that derivatives inhibit cyclooxygenase (COX) enzymes, with three analogs outperforming meloxicam in COX-2 selectivity (COX-2/COX-1 ratio > reference) [5]. Patent landscapes reveal expanding applications: US9163007B2 claims kinase inhibition for cancer [3], while WO2019087087A1 highlights immune checkpoint modulation (TIM-3/PD-1 pathways) [7].
Table 2: Bioactivity of Novel Isoindole-1,3-dione Derivatives (2020–2024)
Biological Target | Activity | Reference |
---|---|---|
COX-2 Inhibition | 3 compounds > meloxicam (selectivity ratio) | In vitro assay [5] |
ROS/RNS Scavenging | Confirmed in all tested derivatives | Cell-free assays [5] |
Chromatin Relaxation | Reduced vs. control | Nuclear assays [5] |
Kinase Inhibition (e.g., BCR-ABL) | Patent-protected for leukemia | US9163007B2 [3] |
Indazole’s bicyclic nitrogen-rich structure enables competitive inhibition of kinases by occupying ATP-binding sites [3]. In 5-substituted indazole derivatives, this moiety disrupts proliferation signaling in leukemia and solid tumors [3]. Molecular docking confirms that the indazole nitrogen (N2) forms critical hydrogen bonds with COX-2’s Val523 and Ser353 residues, explaining its anti-inflammatory efficacy [5]. Additionally, indazole-integrated compounds exhibit dual TIM-3/PD-1 pathway inhibition, reversing T-cell exhaustion in tumors [7]. The scaffold’s ability to quench reactive oxygen/nitrogen species (ROS/RNS) further mitigates inflammatory tissue damage [5] [10].
Table 3: Key Patent Applications Involving Indazole-Isoindole Hybrids
Patent Number | Therapeutic Focus | Key Claims |
---|---|---|
US9163007B2 | Kinase Inhibitors | 5-Substituted indazoles for leukemia therapy [3] |
WO2019087087A1 | Immune Checkpoint Inhibitors | Dual TIM-3/PD-1 blockade [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: